The compound can be classified as an organic heterocyclic compound due to its quinoline core structure, which contains both carbon and nitrogen atoms in a cyclic arrangement. It is also categorized under carboxamides due to the presence of the amide functional group. N-benzyl-2-hydroxyquinoline-4-carboxamide has been studied for its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide typically involves several key steps:
These methods highlight the versatility of synthetic approaches available for producing N-benzyl-2-hydroxyquinoline-4-carboxamide and its derivatives.
The molecular formula of N-benzyl-2-hydroxyquinoline-4-carboxamide is .
InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20)
USLUCLVXNFSRDW-UHFFFAOYSA-N
.N-benzyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions that enhance its utility in synthetic chemistry:
These reactions underline the compound's reactivity profile, making it suitable for further derivatization in medicinal chemistry.
The mechanism of action for N-benzyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific biological targets. It is believed to exert its effects by binding to enzymes or receptors that play critical roles in various biological processes:
Research indicates that these interactions contribute to its potential as an anticancer agent.
N-benzyl-2-hydroxyquinoline-4-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
N-benzyl-2-hydroxyquinoline-4-carboxamide has several significant applications in scientific research:
This compound exemplifies how modifications to traditional scaffolds can lead to novel therapeutic agents with enhanced efficacy against diseases.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: